molecular formula C18H20FNO3 B4332670 N-(1,3-dihydroxy-1-phenylpropan-2-yl)-3-(3-fluorophenyl)propanamide

N-(1,3-dihydroxy-1-phenylpropan-2-yl)-3-(3-fluorophenyl)propanamide

Cat. No.: B4332670
M. Wt: 317.4 g/mol
InChI Key: JOSJTULYHFZVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dihydroxy-1-phenylpropan-2-yl)-3-(3-fluorophenyl)propanamide is an organic compound characterized by the presence of a fluorophenyl group, a hydroxy group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydroxy-1-phenylpropan-2-yl)-3-(3-fluorophenyl)propanamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the fluorophenyl intermediate:

    Addition of the hydroxy group: The hydroxy group can be introduced via nucleophilic substitution or oxidation reactions.

    Formation of the amide bond: This step involves the reaction of the intermediate with an amine to form the amide bond under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydroxy-1-phenylpropan-2-yl)-3-(3-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC, KMnO4, and CrO3.

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the amide bond can yield primary or secondary amines.

Scientific Research Applications

N-(1,3-dihydroxy-1-phenylpropan-2-yl)-3-(3-fluorophenyl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying protein-ligand interactions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dihydroxy-1-phenylpropan-2-yl)-3-(3-fluorophenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-[2-hydroxy-1-(hydroxymethyl)-2-phenylethyl]propanamide
  • 3-(3-bromophenyl)-N-[2-hydroxy-1-(hydroxymethyl)-2-phenylethyl]propanamide
  • 3-(3-methylphenyl)-N-[2-hydroxy-1-(hydroxymethyl)-2-phenylethyl]propanamide

Uniqueness

The presence of the fluorine atom in N-(1,3-dihydroxy-1-phenylpropan-2-yl)-3-(3-fluorophenyl)propanamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(1,3-dihydroxy-1-phenylpropan-2-yl)-3-(3-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3/c19-15-8-4-5-13(11-15)9-10-17(22)20-16(12-21)18(23)14-6-2-1-3-7-14/h1-8,11,16,18,21,23H,9-10,12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSJTULYHFZVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)NC(=O)CCC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dihydroxy-1-phenylpropan-2-yl)-3-(3-fluorophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-dihydroxy-1-phenylpropan-2-yl)-3-(3-fluorophenyl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-dihydroxy-1-phenylpropan-2-yl)-3-(3-fluorophenyl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-dihydroxy-1-phenylpropan-2-yl)-3-(3-fluorophenyl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-dihydroxy-1-phenylpropan-2-yl)-3-(3-fluorophenyl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-dihydroxy-1-phenylpropan-2-yl)-3-(3-fluorophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.